N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Mode of Action
It’s known that the thiazole ring, a key component of this compound, has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes . The exact pathways affected would depend on the specific targets of the compound in the body.
Pharmacokinetics
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
It’s known that compounds containing a thiazole ring can have diverse biological activities, including antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the butylamino and oxopropyl groups.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[4-[3-(butylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-3-8-16-13(19)7-6-11-10-22-15(17-11)18-14(20)12-5-4-9-21-12/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPTWQQMZPNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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